2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzodioxoles, and other aromatic compounds. Common synthetic routes may involve:
Condensation Reactions: Combining aromatic amines with aldehydes or ketones.
Cyclization Reactions: Forming the quinoline ring structure through intramolecular reactions.
Functional Group Transformations: Introducing specific functional groups such as amino, chloro, and nitrile groups.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Maintaining specific temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, quinoline derivatives are explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry
In the industrial sector, the compound may be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Blocking the activity of key enzymes involved in disease processes.
Receptor Binding: Modulating receptor activity to alter cellular signaling.
DNA Intercalation: Interacting with DNA to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with structural similarities.
Cinchonine: A natural alkaloid with a quinoline core.
Uniqueness
The uniqueness of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24ClN3O3 |
---|---|
Molecular Weight |
461.9g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H24ClN3O3/c1-14-17(27)5-4-6-18(14)30-19-10-26(2,3)11-20(31)24(19)23(16(12-28)25(30)29)15-7-8-21-22(9-15)33-13-32-21/h4-9,23H,10-11,13,29H2,1-3H3 |
InChI Key |
JOLBAFOCXRXSDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.